

The Synthetic Versatility of 2-Chloro-4,6-dimethoxypyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-4,6-dimethoxypyrimidine

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Introduction

2-Chloro-4,6-dimethoxypyrimidine is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in the synthesis of a wide array of agrochemicals and pharmaceuticals.^[1] Its chemical structure, featuring a reactive chlorine atom at the 2-position and two electron-donating methoxy groups at the 4- and 6-positions, imparts a unique reactivity profile that is amenable to a variety of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of **2-chloro-4,6-dimethoxypyrimidine**, focusing on its most pertinent reactions, supported by experimental protocols and quantitative data.

Core Reactivity and Mechanistic Overview

The reactivity of **2-chloro-4,6-dimethoxypyrimidine** is primarily dictated by the electron-deficient nature of the pyrimidine ring, which is further influenced by the electronic effects of its substituents. The two nitrogen atoms in the ring act as strong electron-withdrawing groups, rendering the carbon atoms electrophilic. The chlorine atom at the 2-position, situated between the two ring nitrogens, is particularly activated towards nucleophilic attack. This activation facilitates its displacement in Nucleophilic Aromatic Substitution (SNAr) reactions.

Furthermore, the C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the formation of new carbon-carbon bonds and the construction of complex molecular architectures.

Key Chemical Transformations

Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction of **2-chloro-4,6-dimethoxypyrimidine** is the nucleophilic aromatic substitution of the chloride. A diverse range of nucleophiles can displace the chloro group, including amines, alkoxides, and thiolates.

General Reaction Scheme:

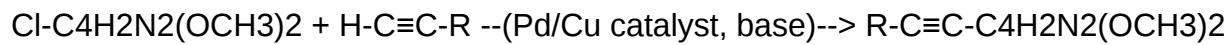
Quantitative Data for Nucleophilic Aromatic Substitution Reactions:

Nucleophile	Reagent	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
Ammonia	Ammonia (in autoclave)	Not specified	Not specified	Not specified	High	--INVALID-LINK--
Sodium methyl mercaptide	CH ₃ SnNa	Methanol	45-50	2	95.6	[2]
2,6-dihydroxybenzoic acid	2,6-dihydroxybenzoic acid	Tetrahydrofuran	40-60	24	80.2	[3]
2-chloro-6-mercaptobenzoic acid	2-chloro-6-mercaptobenzoic acid	N-methylpyrrolidone	100-120	10	80.9	[4]

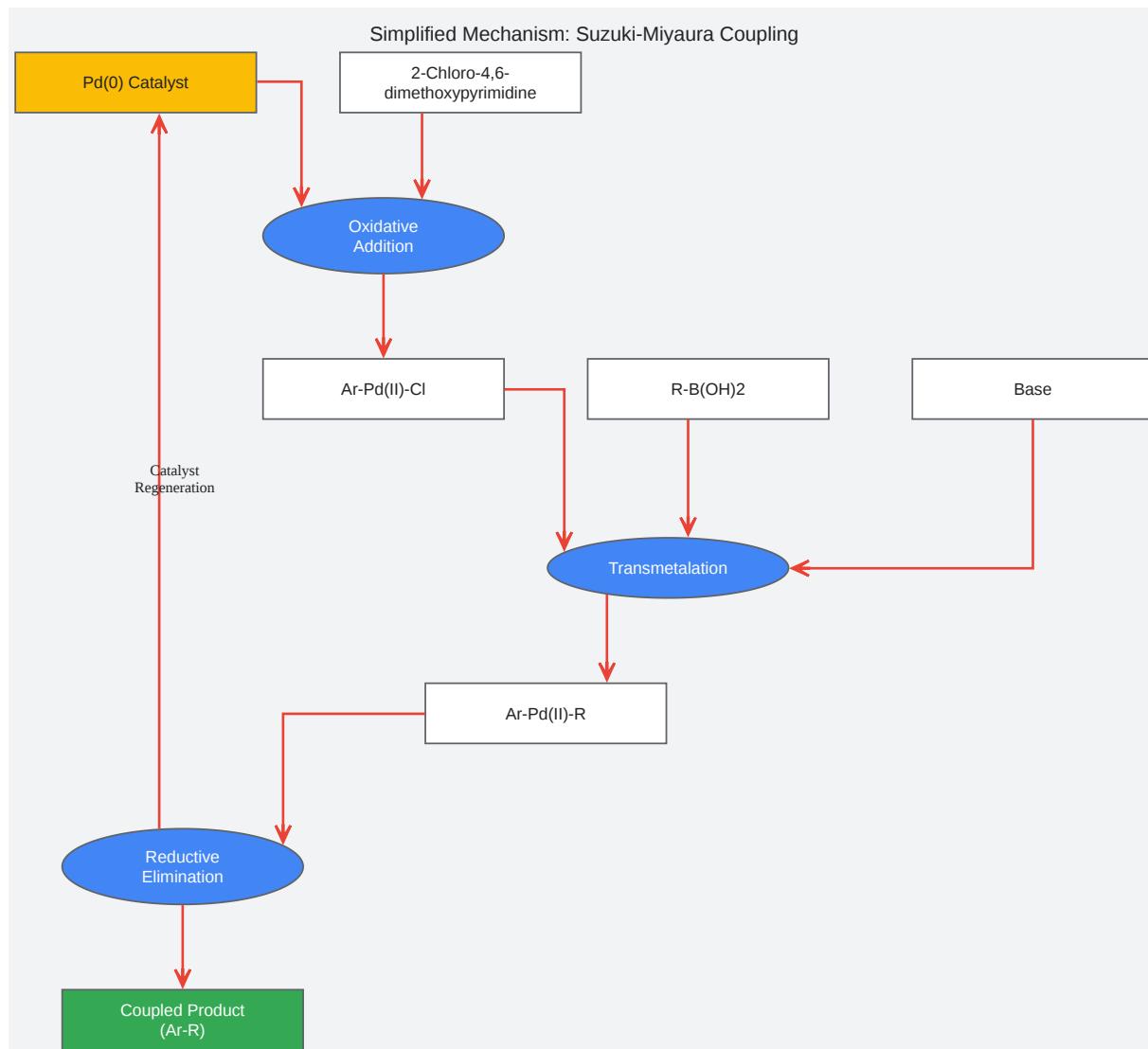
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and **2-chloro-4,6-dimethoxypyrimidine** is a viable substrate for this reaction. It reacts with various aryl and heteroaryl boronic acids in the presence of a palladium catalyst and a base.

General Reaction Scheme:



Caption: Workflow for the synthesis of Pyrithiobac-sodium.



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Caption: Key steps in the Suzuki-Miyaura coupling reaction.

Conclusion

2-Chloro-4,6-dimethoxypyrimidine is a versatile and valuable building block in modern organic synthesis. Its reactivity is dominated by nucleophilic aromatic substitution at the 2-position and its participation in palladium-catalyzed cross-coupling reactions. The ability to readily introduce a wide range of functionalities makes it an indispensable intermediate in the development of herbicides and pharmaceuticals. The experimental protocols and quantitative data presented in this guide highlight the synthetic utility of this compound and provide a foundation for its application in research and development.

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